molecular formula C9H17NO2 B2836308 Ethyl 3-(3-aminocyclobutyl)propanoate CAS No. 2248366-62-1

Ethyl 3-(3-aminocyclobutyl)propanoate

Cat. No.: B2836308
CAS No.: 2248366-62-1
M. Wt: 171.24
InChI Key: QHKIJUKKWQWXEL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminocyclobutyl)propanoate is a cyclobutane-containing ester derivative characterized by a strained four-membered cyclobutyl ring substituted with an amino group at the 3-position and an ethyl ester moiety. Cyclobutane rings, due to their angle strain, often impart unique reactivity and conformational rigidity, making them valuable in drug design . The compound’s amino and ester functional groups further enhance its versatility as a synthetic intermediate for bioactive molecules, such as VLA-4 antagonists (as seen in structurally related squaramide surrogates) .

Properties

IUPAC Name

ethyl 3-(3-aminocyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKIJUKKWQWXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminocyclobutyl)propanoate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and an organic solvent like anhydrous ethanol. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and aims to optimize yield and purity while minimizing production costs. The reaction conditions are carefully controlled to ensure high productivity and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminocyclobutyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or substituted amines.

Scientific Research Applications

Ethyl 3-(3-aminocyclobutyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound 3-aminocyclobutyl C₉H₁₇NO₂ Intermediate for VLA-4 antagonists; strained ring enhances reactivity
Ethyl 3-(3,3-difluorocyclobutyl)propanoate 3,3-difluorocyclobutyl C₉H₁₅F₂NO₂ Fluorine substitution increases lipophilicity; potential medicinal applications
Ethyl 2-amino-3-cyclobutylpropanoate 2-amino-3-cyclobutyl (positional isomer) C₉H₁₇NO₂ 85% synthesis yield; used in peptide research
Ethyl 3-(isopropylamino)propanoate Isopropylamino group C₈H₁₇NO₂ Key intermediate for Benfuracarb insecticide; ≥99.0% purity
Ethyl 3-(methylthio)propanoate Methylthio group C₆H₁₂O₂S Major aroma compound in pineapple pulp (91.21 µg·kg⁻¹)
Ethyl 3-(2-furyl)propanoate 2-furyl substituent C₉H₁₂O₃ Electron-withdrawing furan enhances Diels-Alder reactivity

Functional and Application Differences

  • Medicinal chemistry: Amino-cyclobutyl derivatives (e.g., this compound) are prioritized for their conformational rigidity, enhancing target binding in VLA-4 antagonists . Fluorinated analogs (e.g., difluoro-substituted) may improve metabolic stability .
  • Agrochemicals: Ethyl 3-(isopropylamino)propanoate’s role in Benfuracarb synthesis underscores its insecticidal activity, driven by the isopropylamino group’s nucleophilic reactivity .
  • Flavor industry: Ethyl 3-(methylthio)propanoate contributes to pineapple aroma, with concentrations 10x higher in pulp than in the core .
  • Material science: Ethyl 3-(2-furyl)propanoate serves as an electron-deficient diene in Diels-Alder reactions, enabling polymer and small-molecule synthesis .

Stability and Reactivity Trends

  • Cyclobutane ring strain: The 3-aminocyclobutyl group increases reactivity compared to non-strained analogs (e.g., ethyl hexanoate), facilitating ring-opening reactions or functionalization .
  • Fluorine substituents : Difluoro- and trifluoro- derivatives (e.g., –15) exhibit enhanced thermal and oxidative stability due to strong C-F bonds .

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